molecular formula C19H16ClNO4 B1277514 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 847503-17-7

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1277514
CAS No.: 847503-17-7
M. Wt: 357.8 g/mol
InChI Key: KJMXLJAJNHCRNO-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 2nd and 5th positions of the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde and 7-chloro-8-methylquinoline.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with 7-chloro-8-methylquinoline in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 4th position of the quinoline ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Quinoline derivatives with ketone or aldehyde groups.

    Reduction Products: Alcohol or aldehyde derivatives of the quinoline ring.

    Substitution Products: Quinoline derivatives with substituted amine or thiol groups.

Scientific Research Applications

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth. Additionally, the compound’s methoxy groups enhance its ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride: This compound is similar in structure but contains a carbonyl chloride group instead of a carboxylic acid group.

    2,5-Dimethoxyphenylquinoline: Lacks the chloro and carboxylic acid groups but shares the quinoline and methoxyphenyl structure.

    8-Methylquinoline-4-carboxylic acid: Similar quinoline structure but lacks the chloro and methoxyphenyl groups.

Uniqueness

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro, methoxy, and carboxylic acid groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy groups contribute to its stability and solubility.

Properties

IUPAC Name

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-10-15(20)6-5-12-13(19(22)23)9-16(21-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMXLJAJNHCRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=CC(=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159090
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-17-7
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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